2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3OS/c22-16-7-3-15(4-8-16)13-28-21-25-19-18(2-1-11-24-19)20(27)26(21)12-14-5-9-17(23)10-6-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFIYFNIJXIAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Approaches
A catalyst-free, one-pot MCR strategy using glycerol as a green solvent under microwave irradiation has been reported for analogous pyrido[2,3-d]pyrimidine derivatives. This method involves condensing 6-aminouracil, aromatic aldehydes, and malononitrile at 120°C for 15–20 minutes, achieving yields up to 90%. For the target compound, adapting this protocol with 6-aminouracil , 4-fluorobenzaldehyde , and malononitrile could yield the intermediate 3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one. Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity.
Stepwise Annulation via Cyclocondensation
Functionalization at Position 3: Introducing the 4-Fluorobenzyl Group
Regioselective alkylation at position 3 is critical for installing the 4-fluorobenzyl moiety.
Direct Alkylation Using 4-Fluorobenzyl Chloride
Treatment of the core intermediate with 4-fluorobenzyl chloride in anhydrous tetrahydrofuran (THF) at −10°C under basic conditions (K₂CO₃) affords the 3-(4-fluorobenzyl) derivative in 85–92% yield. The reaction proceeds via an SN2 mechanism, with the base deprotonating the N3 position to facilitate nucleophilic attack.
Mitsunobu Reaction for Sterically Hindered Systems
For sterically challenging substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables efficient coupling of 4-fluorobenzyl alcohol to the pyrimidinone nitrogen. This method avoids harsh conditions but necessitates stoichiometric reagents, increasing costs.
The introduction of the 4-chlorobenzylthio group at position 2 typically involves thiol-displacement reactions or coupling strategies .
Nucleophilic Aromatic Substitution (SNAr)
A chloro intermediate at position 2, generated via chlorination (e.g., using POCl₃), reacts with 4-chlorobenzyl mercaptan in dimethylformamide (DMF) at 80°C. Potassium carbonate facilitates deprotonation of the thiol, enhancing nucleophilicity. Yields range from 70–85%, with residual starting material often requiring column chromatography.
Copper-Catalyzed C–S Coupling
Recent advances employ CuI/L-proline catalytic systems to couple 4-chlorobenzyl disulfide with a brominated pyrido[2,3-d]pyrimidinone intermediate. This Ullmann-type reaction proceeds in dimethyl sulfoxide (DMSO) at 100°C, achieving 75–80% yield while minimizing oxidation byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance thiol reactivity but may promote side reactions at elevated temperatures. Lowering the temperature to 50–60°C in DMF improves selectivity for the 2-thioether product.
Green Chemistry Innovations
Replacing traditional solvents with glycerol or ethanol under microwave conditions reduces environmental impact. For example, a hybrid protocol using microwave-assisted MCR for core formation followed by room-temperature thiolation in ethanol achieves an overall yield of 78% with a 99% atom economy.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The 4-fluorobenzyl group exhibits a doublet at δ 7.25–7.35 ppm (J = 8.5 Hz) for aromatic protons, while the 4-chlorobenzylthio moiety shows a singlet at δ 4.65 ppm for the –SCH₂– group.
- ¹³C NMR : The carbonyl carbon (C4) resonates at δ 165–168 ppm, characteristic of pyrimidinones.
- ¹⁹F NMR : A singlet at δ −115 ppm confirms the presence of the 4-fluorobenzyl group.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 455.0521 (calculated for C₂₁H₁₄ClFN₃OS⁺) validates the target structure.
Infrared (IR) Spectroscopy
Stretching vibrations at 1675 cm⁻¹ (C=O) and 680 cm⁻¹ (C–S) confirm core and thioether functionalities.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 4-chlorobenzyl chloride or 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield dechlorinated or defluorinated derivatives.
Scientific Research Applications
2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Functional Group Impact
- Halogenation: The 4-chlorobenzyl group in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., 2-(methylthio)pyrido[2,3-d]pyrimidinone, MW 193.23 ). Fluorine at the 4-position of the benzyl group improves metabolic stability and bioavailability .
- Thioether vs. Ether Linkages: Thioether linkages (e.g., in the target compound) exhibit greater resistance to oxidative degradation compared to ether analogs (e.g., 2-(4-bromophenoxy) derivatives ).
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidinone class, which has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrido[2,3-d]pyrimidinone core, which is significant for its biological interactions.
Research indicates that compounds within this class may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells due to the accumulation of DNA damage.
- Antimicrobial Properties : The thioether moiety in the structure is associated with enhanced antimicrobial activity against various bacterial strains.
Anticancer Activity
A study evaluating the anticancer properties of related pyrido[2,3-d]pyrimidinones demonstrated significant cytotoxicity against human breast cancer cells. For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5e | 18 | PARP1 |
| Olaparib | 57.3 | PARP1 |
These results suggest that compounds similar to This compound may have comparable or superior efficacy against specific cancer types .
Antimicrobial Activity
The compound's thioether group has been linked to enhanced antibacterial properties. Research on structurally related compounds has shown:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| A | Escherichia coli | 0.91 |
| B | Staphylococcus aureus | 1.25 |
These findings indicate a promising profile for combating resistant bacterial strains .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of pyrido[2,3-d]pyrimidinones. Notably:
- Study on PARP Inhibition : Research demonstrated that derivatives could significantly inhibit PARP1 activity, leading to increased apoptosis in cancer cells. The mechanism involved enhanced cleavage of PARP1 and increased activation of CASPASE pathways .
- Antimicrobial Efficacy : A series of experiments revealed that modifications in the side chains dramatically influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited higher potency against resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one with high purity?
The synthesis typically involves multi-step reactions, starting with cyclization of pyrimidine precursors followed by thioether bond formation. Key steps include:
- Core formation : Oxidative cyclization of pyrimidyl hydrazones using catalysts like lithium iodide (LiI) to form the pyrido[2,3-d]pyrimidin-4(3H)-one core .
- Thioether introduction : Reaction of the core with 4-chlorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl groups at C2 and C3) and thioether linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., C₂₁H₁₅ClFN₃OS) .
- X-ray crystallography : Resolve 3D conformation and validate regioselectivity of substitutions .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Q. What is the pharmacological significance of the pyrido[2,3-d]pyrimidin-4(3H)-one core in this compound?
This core is a privileged scaffold in medicinal chemistry due to its:
- Planar structure : Facilitates π-π stacking interactions with enzyme active sites (e.g., kinases) .
- Bioisosteric potential : Mimics purine bases, enabling targeting of nucleotide-binding domains in proteins .
- Modifiability : Positions C2 and C3 allow functionalization (e.g., halogenated benzyl groups) to optimize pharmacokinetics .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data for this compound across different in vitro assays?
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Structural analogs comparison : Test derivatives (e.g., 3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione) to isolate substituent effects .
- Computational docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase) and correlate binding affinity with activity trends .
Q. What reaction mechanisms govern the formation of the thioether bond in this compound?
The thioether bond likely forms via:
- Nucleophilic substitution (SN2) : Attack of the thiolate anion (from 4-chlorobenzyl thiol) on an electrophilic carbon (e.g., activated pyrimidine position) .
- Radical pathways : Under photolytic conditions, thiyl radicals may couple with aromatic radicals on the core .
- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
Q. How can computational methods aid in target identification and mechanistic studies for this compound?
- Molecular dynamics (MD) simulations : Analyze stability of compound-protein complexes (e.g., 100-ns trajectories in GROMACS) to identify critical binding residues .
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., using Schrödinger) to predict off-target interactions .
- ADMET prediction : SwissADME or ProTox-II to estimate bioavailability, toxicity, and metabolic pathways .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?
- Substituent variation : Replace 4-chlorobenzyl/4-fluorobenzyl groups with bioisosteres (e.g., 3-trifluoromethylbenzyl) to assess steric/electronic effects .
- Core modification : Synthesize pyrido[3,2-d]pyrimidin-4(3H)-one analogs to evaluate ring size impact .
- Biological testing : Screen derivatives against panels of kinases or cancer cell lines (e.g., NCI-60) to map activity cliffs .
Q. What experimental approaches can address regioselectivity challenges during functionalization of the pyrido[2,3-d]pyrimidin-4(3H)-one core?
- Directing groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitutions to desired positions .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during synthesis .
- Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 20 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
